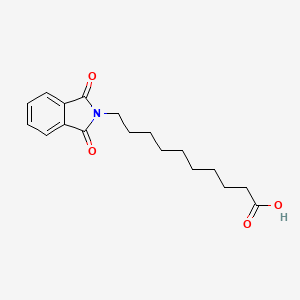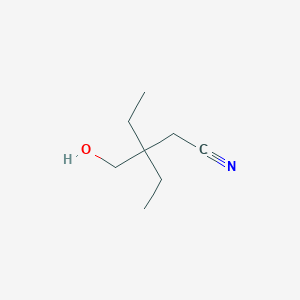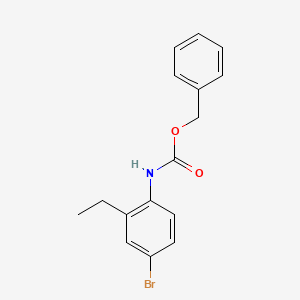![molecular formula C8H7N3O2S B8597442 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B8597442.png)
2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery. The structure of 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one includes a pyridine ring fused to a pyrimidine ring, with a methanesulfinyl group attached to the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to form a sulfide.
Substitution: The methanesulfinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyridopyrimidines.
Applications De Recherche Scientifique
2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of protein kinases, which are involved in various cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfinyl)pyrido[2,3-d]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various cellular pathways. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7-one: This compound is similar in structure but includes a bromine atom and a cyclopentyl group.
4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-5(8H)-one: Another similar compound with different substituents at various positions.
Uniqueness
2-Methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfinyl group plays a crucial role in its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C8H7N3O2S |
|---|---|
Poids moléculaire |
209.23 g/mol |
Nom IUPAC |
2-methylsulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H7N3O2S/c1-14(13)8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12) |
Clé InChI |
YNQZITZTUZLNRG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=NC=C2C=CC(=O)NC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine](/img/structure/B8597371.png)





![(4-fluorophenyl)-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8597422.png)





